
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O2S. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methylsulfonyl, and trifluoromethyl groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
準備方法
The synthesis of 5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Incorporation of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloro, methylsulfonyl, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar compounds to 5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine include:
5-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
5-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the methylsulfonyl group, which may influence its chemical properties and biological activity.
2-(Methylsulfonyl)-4-(trifluoromethyl)pyrimidine:
The presence of all three substituents (chloro, methylsulfonyl, and trifluoromethyl) in this compound makes it unique and versatile for various applications.
特性
分子式 |
C6H4ClF3N2O2S |
|---|---|
分子量 |
260.62 g/mol |
IUPAC名 |
5-chloro-2-methylsulfonyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2O2S/c1-15(13,14)5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
InChIキー |
RIOQYYJWXNLYCR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
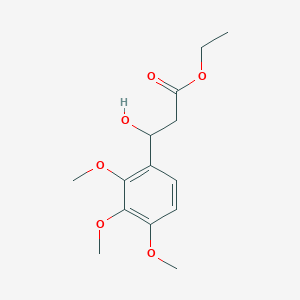
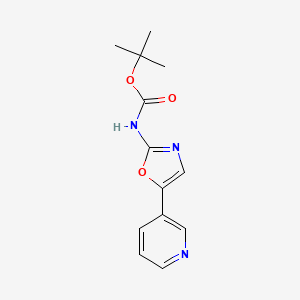

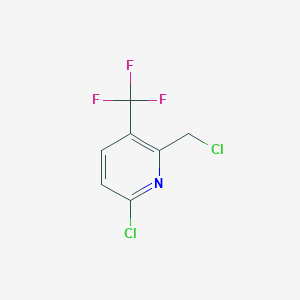
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)

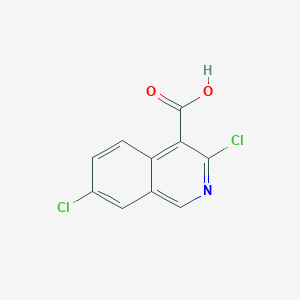
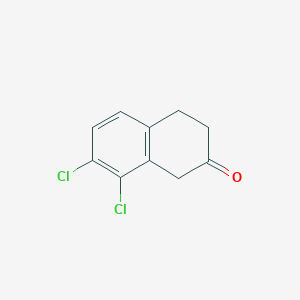
![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)

